molecular formula C6H9BrO3 B043486 6-Bromocyclohex-4-ene-1,2,3-triol CAS No. 42014-74-4

6-Bromocyclohex-4-ene-1,2,3-triol

Cat. No. B043486
CAS RN: 42014-74-4
M. Wt: 209.04 g/mol
InChI Key: SUCAFEYLYXXTPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organobromine compounds like 6-Bromocyclohex-4-ene-1,2,3-triol often involves multistep synthetic routes that incorporate bromination reactions, ring-closure strategies, and functional group transformations. For instance, derivatives similar to the target compound have been synthesized through methods that involve the addition of bromine to unsaturated precursors, followed by further functionalization and ring modifications (Gavrilova et al., 2013). These methodologies highlight the versatility of bromine in facilitating complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds like 6-Bromocyclohex-4-ene-1,2,3-triol is characterized by the presence of a brominated cyclohexene ring, which influences both the chemical reactivity and physical properties of the molecule. X-ray crystallography, spectroscopic methods, and computational chemistry play crucial roles in elucidating the geometric parameters, conformations, and electronic structure of these compounds. For example, structural analysis through single crystal X-ray diffraction and quantum chemical studies provide insights into the tautomerism, resonance, and intermolecular interactions that define the stability and reactivity patterns of these molecules (Karabıyık et al., 2009).

Chemical Reactions and Properties

6-Bromocyclohex-4-ene-1,2,3-triol and its derivatives participate in a wide range of chemical reactions, including but not limited to, nucleophilic substitution, elimination, oxidation, and cycloaddition reactions. The bromine atom in these compounds serves as a reactive site for nucleophilic attack, facilitating the synthesis of a vast array of functionalized derivatives. The chemical behavior of these molecules is also influenced by the presence of the cyclohexene ring and hydroxyl groups, which can undergo transformations under various reaction conditions to yield new compounds with different functionalities (Bradley et al., 2011).

Scientific Research Applications

Synthesis and Reactivity

  • Cyclohexa-1,2,4-triene Intermediate : A study demonstrated the preparation of 1-Bromocyclohexa-1,4-diene via elimination of hydrogen bromide, leading to the synthesis of tetrahydroepoxynaphthalenes. This process highlights the reactive intermediacy of cyclohexa-1,2,4-triene, showcasing a pathway for synthesizing complex naphthalene derivatives (Christl & Groetsch, 2000).
  • Microwave-Assisted Cyclization : Aryl 2-bromocyclohex-1-enecarboxylates were cyclized using microwave irradiation to yield benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a method for constructing complex cyclic structures under mildly basic conditions (Dao et al., 2018).
  • Negative Dielectric Molecules : Research focused on the synthesis of negative dielectric molecules containing a tetrafluorocyclohexa-1,3-diene moiety for flat LC display device applications, revealing the importance of fluorinated cyclohexene derivatives in material science (Yamada et al., 2017).

Chemical Transformations

  • Ring-Opening Reactions : The study on the ring-opening reactions of cyclohexene derivatives with AcBr and AcCl provided new methods for preparing haloconduritols, highlighting versatile methodologies for accessing functionalized cyclohexene triols (Baran et al., 2004).
  • Oxidation of Diketones : Oxidation reactions of 1,3-cyclohexanediones demonstrated the formation of 5-ene-1,2,4-triones, expanding the toolbox for synthesizing ene-triketones, which serve as valuable synthons in organic synthesis (Eddy et al., 2012).

Applications in Material Science and Organic Synthesis

  • Liquid Crystalline Cyclohexene Derivatives : The synthesis of new liquid crystalline cyclohexene and cyclohexane derivatives from 3,6-disubstituted cyclohex-2-enones indicates the application of these compounds in creating materials with specific optical properties (Bezborodov et al., 2002).
  • Corrosion Inhibitors : A study on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles demonstrated their efficacy as corrosion inhibitors for mild steel in 1 M HCl, showcasing the practical applications of cyclohexene derivatives in industrial settings (Verma et al., 2015).

Safety And Hazards

No toxic chemicals are present in excess of applicable limits .

Future Directions

Future research could explore the compound’s applications in drug discovery, carbohydrate chemistry, and synthetic methodologies. Investigating its reactivity and potential biological activities would be valuable .

properties

IUPAC Name

6-bromocyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCAFEYLYXXTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962154
Record name 6-Bromocyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromocyclohex-4-ene-1,2,3-triol

CAS RN

42014-74-4
Record name 6-Bromoconduritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromocyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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